2,3-Dimethylphenol

Description

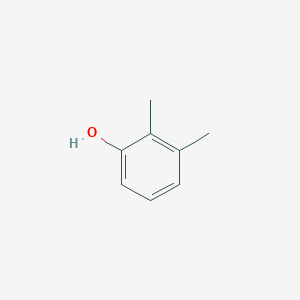

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBBPBRQALCEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O, Array | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025143 | |

| Record name | 2,3-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless or brown solid; [CAMEO] Crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

424 °F at 760 mmHg (NTP, 1992), 218 °C, 216.00 to 218.00 °C. @ 760.00 mm Hg, 203-225 °C | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

61-95 °C c.c. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, In water, 4.57X10+3 mg/l @ 25 °C., Very sol in benzene, chloroform, 4.57 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4-8 | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02-1.13 g/cm³ | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 132.8 °F ; 5 mmHg at 182.8 °F; 10 mmHg at 207.7 °F (NTP, 1992), 0.08 [mmHg], Vapor pressure: 10 mm Hg at 97.6 °C, 0.089 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: 0.5-37 | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from water or dilute alcohol | |

CAS No. |

526-75-0, 1300-71-6 | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLF9YS3586 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

167 °F (NTP, 1992), 75 °C (also reported as 72.57 °C), 75 °C, 25-75 °C | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20259 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | XYLENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,3-Dimethylphenol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylphenol

Introduction

This compound, also known as 2,3-xylenol or vic-o-xylenol, is an aromatic organic compound with the chemical formula C₈H₁₀O.[1][2] As a member of the substituted phenol family, its structure consists of a benzene ring substituted with a hydroxyl (-OH) group and two adjacent methyl (-CH₃) groups.[3] It typically appears as a colorless to brown crystalline solid with a characteristic sweet, tarry, or phenolic odor.[4][5]

This compound serves as a crucial intermediate in a variety of industrial and organic synthesis applications.[4] Its utility spans the production of antioxidants, disinfectants, solvents, plastics, and resins.[5][6][7] Furthermore, it is a precursor in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][5][7] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular and Physical Properties

The physical characteristics of this compound are dictated by its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, influencing its melting and boiling points, while the nonpolar dimethylbenzene portion governs its solubility in organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [2][8] |

| Molecular Weight | 122.17 g/mol | [2][8][9] |

| CAS Number | 526-75-0 | [2][5] |

| Appearance | Colorless, white, or brown crystalline solid.[4][5][6] | [4][5][6] |

| Odor | Sweet, tarry, phenolic odor.[3][5] | [3][5] |

| Melting Point | 70-73 °C (158-163 °F) | [4] |

| Boiling Point | 217 °C (423 °F) at 760 mmHg | [4] |

| Density | ~1.0 g/cm³ (Varies with temperature) | |

| Vapor Pressure | 1 mmHg at 56 °C (132.8 °F) | [9] |

| Vapor Density | 4.2 (Air = 1) | [5] |

| Water Solubility | Slightly soluble; 4.57 g/L at 25 °C.[5] | [5] |

| Solubility in other solvents | Freely soluble in alcohol, ether, chloroform, and benzene; also soluble in alkali solutions.[4][5] | [4][5] |

| Acidity (pKa) | 10.54 at 25 °C | [5] |

| LogP (Octanol/Water) | 2.48 | [8][10] |

| Flash Point | 90.6 °C (195 °F) | [10] |

Spectroscopic Data and Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of this compound. The key spectral features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic, methyl, and hydroxyl protons. The three aromatic protons will appear as a complex multiplet in the range of δ 6.6-7.1 ppm. The two methyl groups will each produce a singlet at approximately δ 2.1-2.3 ppm. The hydroxyl proton signal is a broad singlet whose chemical shift is concentration-dependent, typically found between δ 4.5-5.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the asymmetry of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad peak around 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. C-H stretching from the aromatic ring and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band is visible around 1200 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound exhibits a strong molecular ion peak (M⁺) at m/z = 122. The primary fragmentation pathway involves the loss of a methyl group, resulting in a significant peak at m/z = 107.[2][11]

Experimental Workflow: Compound Characterization

The following diagram illustrates a standard workflow for the isolation and characterization of a synthesized batch of this compound. This self-validating process ensures purity and confirms the identity of the final product.

Caption: Workflow for purification and characterization.

Chemical Properties and Reactivity

Acidity

As a phenol, this compound is weakly acidic. The hydroxyl proton can be abstracted by a base to form the corresponding 2,3-dimethylphenoxide ion. Its pKa of 10.54 indicates it is slightly less acidic than phenol (pKa ≈ 10).[5] This reduced acidity is due to the electron-donating nature of the two methyl groups, which destabilize the resulting phenoxide anion.

Reactivity of the Aromatic Ring

The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The two methyl groups are also weakly activating and ortho-, para-directing. The combined effect makes the aromatic ring highly susceptible to electrophilic attack, primarily at the C4 and C6 positions (para and ortho to the hydroxyl group, respectively).

Caption: Reactivity in electrophilic substitution.

-

Halogenation: It reacts readily with halogens. For instance, bromination typically occurs at the positions para and ortho to the hydroxyl group.

-

Nitration: Nitration with a mixture of nitric and sulfuric acids yields nitro-substituted derivatives. The reaction conditions must be carefully controlled to avoid oxidation.

-

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group onto the ring.

-

Friedel-Crafts Alkylation and Acylation: The activated ring can undergo Friedel-Crafts reactions, though the presence of the Lewis acid catalyst can sometimes lead to complexation with the hydroxyl group.

Synthesis and Manufacturing

Industrially, xylenols are produced through the methylation of phenol or cresols over a catalyst at elevated temperatures.[1][7] A common laboratory-scale synthesis involves the diazotization of 2,3-dimethylaniline (2,3-xylidine) followed by hydrolysis of the resulting diazonium salt.[4][12]

Protocol: Synthesis from 2,3-Xylidine

This protocol describes a general method for the synthesis of this compound via diazotization.

Causality: The conversion of an aromatic amine to a phenol is achieved by first transforming the amine into a diazonium salt, which is an excellent leaving group (N₂ gas). Subsequent heating in an aqueous acidic solution allows for nucleophilic substitution by water to yield the desired phenol.

-

Diazotization:

-

Dissolve 2,3-xylidine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) in a flask cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the diazonium salt.

-

Stir the mixture for an additional 15-20 minutes after the addition is complete.

-

-

Hydrolysis:

-

Gently heat the diazonium salt solution to approximately 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

-

Continue heating until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

The resulting this compound can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether).

-

Wash the organic extract with a sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Further purify the solid product by recrystallization from a suitable solvent system, such as aqueous ethanol.[4]

-

Applications

This compound is a versatile chemical building block with a range of applications:

-

Chemical Intermediate: It is widely used as a starting material in organic synthesis for more complex molecules.[4]

-

Antioxidants: It is a precursor for the manufacture of antioxidants used in lubricants, gasolines, and elastomers.[5][6]

-

Polymers and Resins: It is used in the production of specialty plastics and resins.[5][7]

-

Agrochemicals and Pharmaceuticals: It serves as an intermediate in the synthesis of certain pesticides and pharmaceutical agents.[1][5]

-

Disinfectants: Like other phenols, it is used in the formulation of disinfectants.[6]

-

Flavor and Fragrance: In small concentrations, it is used as a flavor and fragrance agent.[10]

Safety, Toxicology, and Handling

Hazard Profile: this compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14][15] Inhalation of its dust or vapors can cause severe irritation to the respiratory system, potentially leading to chemical pneumonitis and pulmonary edema.[6][9] Chronic exposure may result in damage to the liver and kidneys.[6][9] It is also toxic to aquatic life with long-lasting effects.[8][13]

Handling Precautions:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][13][15]

-

Spill Management: In case of a spill, remove all ignition sources. Dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[5][9]

-

Fire Safety: While not highly flammable, it is combustible. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][14]

-

Keep away from incompatible substances such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[4][8][9]

Conclusion

This compound is a compound of significant industrial importance, characterized by the reactivity of its activated aromatic ring and the acidity of its hydroxyl group. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is essential for its safe handling and effective use in research and manufacturing. Its role as a key intermediate in the synthesis of a wide array of commercial products, from polymers to pharmaceuticals, underscores its value in modern chemistry.

References

-

This compound | C8H10O | CID 10687. (n.d.). PubChem. Retrieved from [Link]

-

This compound - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

-

2,3-xylenol phenol, 2,3-dimethyl-. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Showing metabocard for this compound (HMDB0032148). (2012, September 11). Human Metabolome Database. Retrieved from [Link]

-

Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). Retrieved from [Link]

-

Phenol, 2,3-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Phenol, 2,3-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Process for the preparation of 2,4-dimethylphenol. (1995, July 6). Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. Phenol, 2,3-dimethyl- [webbook.nist.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0032148) [hmdb.ca]

- 4. This compound | 526-75-0 [chemicalbook.com]

- 5. This compound | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 2,3-xylenol, 526-75-0 [thegoodscentscompany.com]

- 11. Phenol, 2,3-dimethyl- [webbook.nist.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. hpc-standards.com [hpc-standards.com]

- 15. tcichemicals.com [tcichemicals.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 2,3-Dimethylphenol (CAS 526-75-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 526-75-0), also known as 2,3-xylenol. It is structured to serve as an essential resource for researchers, scientists, and professionals in drug development. The document delves into the fundamental physicochemical properties, spectral characteristics, synthesis methodologies, and chemical reactivity of this compound. Furthermore, it explores its applications as a crucial intermediate in organic synthesis and various industries, alongside a thorough examination of its toxicological profile and safety protocols. The guide integrates detailed experimental procedures and data visualizations to facilitate both theoretical understanding and practical application.

Introduction and Core Characteristics

This compound is an aromatic organic compound and one of the six isomers of dimethylphenol.[1] It is a substituted phenol with two methyl groups at positions 2 and 3 of the benzene ring.[2] At ambient temperature, it typically presents as a brown or colorless crystalline solid.[3][4] This compound serves as a valuable intermediate in the synthesis of a range of chemical products, including phenolic resins, antioxidants, agrochemicals, and potential pharmaceutical precursors.[5][6] Its utility stems from the reactivity of the hydroxyl group and the potential for further substitution on the aromatic ring, making it a versatile building block in synthetic chemistry.

The synthesis of this compound is most commonly achieved through the diazotization and subsequent hydrolysis of 2,3-xylidine, a well-established route for laboratory and industrial-scale production.[3][7] Its chemical behavior is characteristic of phenols, exhibiting weak acidity and undergoing electrophilic aromatic substitution reactions. Understanding its properties and reactivity is crucial for its effective application in research and development.

Physicochemical and Spectral Data

Accurate characterization of a chemical compound is foundational to its application. The physicochemical properties of this compound are summarized below, providing critical data for experimental design, safety assessments, and process modeling.

Physical and Chemical Properties

The key physical and chemical properties of this compound have been compiled from various authoritative sources to ensure accuracy.

| Property | Value | Source(s) |

| CAS Number | 526-75-0 | [4] |

| Molecular Formula | C₈H₁₀O | [4] |

| Molecular Weight | 122.17 g/mol | [8][9] |

| Appearance | Colorless crystalline solid or brown chunky solid | [3][4] |

| Odor | Sweet, tarry odor | [4] |

| Melting Point | 70-73 °C | [3] |

| Boiling Point | 217-218 °C at 760 mmHg | [3][10] |

| Water Solubility | Slightly soluble (4.57 g/L at 25 °C) | [4] |

| Solubility | Freely soluble in alcohol, chloroform, ether, benzene, and alkali solutions | [3][4] |

| Vapor Density | 4.2 (vs air) | [4] |

| Flash Point | 95 °C (203 °F) - closed cup | |

| pKa | 10.50 at 25 °C | [6] |

| LogP | 2.115 - 2.48 | [2][9] |

Spectral Data for Structural Elucidation

Spectral analysis is indispensable for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups, allowing for unambiguous structural confirmation.[11]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the eight carbon atoms in the molecule, further verifying the substitution pattern of the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic broad absorption band for the hydroxyl (-OH) group and peaks corresponding to C-H and C=C bonds of the aromatic ring.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 122, with a significant fragment ion at m/z 107 resulting from the loss of a methyl group.[4][12]

Synthesis and Purification

The synthesis of high-purity this compound is critical for its use in subsequent applications, particularly in drug development where impurity profiles are strictly controlled. While several methods exist, including the alkylation of phenol, the diazotization of 2,3-xylidine remains a common and reliable laboratory-scale method.[5][13] A more modern approach involves the oxidation of arylboronic acids.[7]

Synthesis via Diazotization of 2,3-Xylidine

This classical method involves the conversion of the primary aromatic amine, 2,3-xylidine (2,3-dimethylaniline), into a diazonium salt, which is then hydrolyzed to the corresponding phenol. The choice of this pathway is dictated by the ready availability of the starting material and the straightforward nature of the reaction sequence.

Caption: Synthesis of this compound via diazotization of 2,3-xylidine.

Detailed Experimental Protocol: Synthesis and Purification

This protocol outlines a self-validating system for the synthesis, workup, and purification of this compound. Each step is designed to maximize yield and purity, with integrated checks for reaction completion and product isolation.

Materials:

-

2,3-Xylidine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl Ether (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Workflow Overview:

Caption: General experimental workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of 2,3-xylidine in aqueous sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C. The use of a strong acid is crucial for generating nitrous acid in situ and stabilizing the resulting diazonium salt.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled xylidine solution, ensuring the temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt. Monitor for the completion of the reaction using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Hydrolysis: Once diazotization is complete, slowly warm the reaction mixture to approximately 50 °C. The diazonium salt will hydrolyze, releasing nitrogen gas and forming this compound. The evolution of nitrogen gas serves as a visual indicator of the reaction's progress.

-

Extraction and Workup: After gas evolution ceases, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). The choice of solvent is based on its ability to effectively dissolve the product while being immiscible with the aqueous phase.

-

Neutralization and Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any residual acid, followed by washing with deionized water. This step is essential to prevent degradation of the product during solvent evaporation.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[7] This final step removes non-polar and highly polar impurities, yielding the pure crystalline solid. The purity can be verified by TLC and melting point analysis.

Chemical Reactivity and Applications

Key Reactions and Mechanistic Insights

The reactivity of this compound is governed by its phenolic hydroxyl group and the activated aromatic ring.

-

Acidity and Salt Formation: As a phenol, it is weakly acidic and reacts with strong bases to form phenoxide salts.[4]

-

Ether and Ester Synthesis: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in creating derivatives for various applications.

-

Electrophilic Aromatic Substitution: The -OH group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this compound, the available positions (4, 5, and 6) are all subject to steric hindrance from the adjacent methyl groups, influencing the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation.

-

Oxidation: Phenols are susceptible to oxidation. The atmospheric degradation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals, leading to the formation of various oxygenated products and contributing to its environmental fate.[14]

Applications in Drug Development and Industry

While direct applications of this compound in final drug products are not widely documented, its role as a key intermediate is significant. Its structural isomers, such as 3,5-dimethylphenol, are known building blocks in pharmaceuticals.[15] The principles of its reactivity make this compound a valuable precursor for:

-

Antioxidant Synthesis: It can be used to synthesize more complex, sterically hindered phenolic antioxidants for plastics and lubricating oils.[16]

-

Pharmaceutical Intermediates: It serves as a starting material for multi-step syntheses of complex molecules where a substituted phenolic moiety is required.

-

Agrochemicals: It is a precursor in the manufacturing of certain pesticides and fungicides.[6]

-

Resins and Polymers: It is used as a hardener for industrial furan resins and in the production of other specialized polymers.[3]

Toxicology and Safety Management

A thorough understanding of the toxicological profile and handling requirements for this compound is paramount for ensuring laboratory and industrial safety.

Hazard and Toxicity Summary

This compound is classified as a toxic and corrosive substance.[16][17]

| Hazard Type | Description | Source(s) |

| Acute Oral Toxicity | Toxic if swallowed. LD50 (Oral, rat) < 5000 mg/kg; another source indicates 100 mg/kg. | [10] |

| Acute Dermal Toxicity | Toxic in contact with skin. | [17] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [8][17] |

| Inhalation Hazard | Inhalation may cause irritation of the respiratory system, chemical pneumonitis, and edema of the larynx and bronchi, which can be fatal. | [8][16] |

| Systemic Effects | Chronic exposure may lead to liver and kidney damage. Ingestion can cause CNS depression, hypotension, and death. | [8][16] |

| Environmental Hazard | Toxic to aquatic organisms, with long-lasting effects. | [10][17] |

Safe Handling and Emergency Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses and face shield).[10][17] Use a respirator with appropriate cartridges if dust or vapors are generated.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Spill Management: In case of a spill, remove all ignition sources. Dampen the solid material with 60-70% ethanol and transfer it to a suitable, sealed container for disposal.[8] Wash the spill area with ethanol followed by soap and water.[8]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water while removing contaminated clothing.[8] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

-

Storage and Incompatibility: Store in a cool, dry, well-ventilated place, away from incompatible materials such as bases, acid chlorides, acid anhydrides, oxidizing agents, and certain metals like copper and brass.[3][9]

Analytical Methodologies

For quality control, pharmacokinetic studies, and environmental monitoring, reliable analytical methods are essential for the quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for analyzing this compound. A typical method uses a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[18] This technique is scalable and suitable for impurity profiling and pharmacokinetic analysis.[18]

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also widely used for the separation and identification of this compound and its isomers, particularly in complex mixtures.

Conclusion

This compound (CAS 526-75-0) is a chemical intermediate of significant utility, characterized by its well-defined physicochemical properties and versatile reactivity. This guide has provided a detailed technical framework for its synthesis, characterization, handling, and application, with a focus on the needs of research and drug development professionals. The protocols and data presented herein are grounded in authoritative sources, providing a reliable foundation for further scientific inquiry and process development. Adherence to the outlined safety and handling procedures is critical to mitigating the risks associated with this corrosive and toxic compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10687, this compound. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Hazardous Agents. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

-

Journal of International Academy of Physical Sciences. (n.d.). Reaction Mechanism and Kinetics of the Atmospheric Reactions of 2, 3-Dimethylphenol with OH Radical. Available at: [Link]

-

PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-xylenol. Information System. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,3-dimethyl- (CAS 526-75-0). Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB133587 | CAS 526-75-0. Retrieved from [Link]

-

Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032148). Retrieved from [Link]

-

HPC Standards Inc. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,3-dimethyl-. WebBook. Retrieved from [Link]

Sources

- 1. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032148) [hmdb.ca]

- 3. This compound | 526-75-0 [chemicalbook.com]

- 4. This compound | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2,3-xylenol, 526-75-0 [thegoodscentscompany.com]

- 11. This compound(526-75-0) 1H NMR spectrum [chemicalbook.com]

- 12. Phenol, 2,3-dimethyl- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Reaction Mechanism and Kinetics of the Atmospheric Reactions of 2, 3-Dimethylphenol with OH Radical | Journal of International Academy of Physical Sciences [iaps.org.in]

- 15. nbinno.com [nbinno.com]

- 16. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylphenol from 2,3-Xylidine

This guide provides a comprehensive overview of the synthesis of 2,3-dimethylphenol, a significant organic compound used in the manufacturing of antioxidants, agrochemicals, and pharmaceutical intermediates.[1] The primary and most established method for this conversion involves the diazotization of 2,3-xylidine followed by hydrolysis, a classic and reliable route for transforming aromatic amines into phenols.[2][3]

Foundational Principles: The 'Why' Behind the Method

The conversion of an aromatic amine, such as 2,3-xylidine, to a phenol is not a direct substitution reaction. The amino group (-NH₂) is a poor leaving group. Therefore, it must first be converted into a group that can be easily displaced. The diazotization reaction achieves this by transforming the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group due to the high stability of the resulting nitrogen gas (N₂).[4]

Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group (-OH) onto the aromatic ring, yielding the desired phenol.[5] This two-step sequence is a cornerstone of synthetic organic chemistry for accessing phenols from readily available anilines.

The Chemical Pathway: A Mechanistic Exploration

The synthesis proceeds in two distinct, sequential stages:

Part A: Diazotization of 2,3-Xylidine

This initial step involves the reaction of 2,3-xylidine with nitrous acid (HNO₂) to form the 2,3-dimethylbenzenediazonium salt.[6][7] Since nitrous acid is unstable, it is generated in situ by reacting a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7]

The key mechanistic events are:

-

Formation of the Nitrosonium Ion: The mineral acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,3-xylidine's amino group attacks the nitrosonium ion.[4]

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.[4][7]

This reaction is critically temperature-dependent and must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[6]

Part B: Hydrolysis of the Diazonium Salt

Once formed, the 2,3-dimethylbenzenediazonium salt is hydrolyzed by heating the aqueous solution.[5] The diazonium group is displaced by a water molecule, which then deprotonates to yield this compound.[5] The evolution of nitrogen gas is a strong driving force for this reaction.

A visual representation of the overall workflow is provided below:

Caption: Overall workflow for the synthesis of this compound.

The detailed mechanism is illustrated in the following diagram:

Caption: Mechanism of diazotization and hydrolysis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (example) |

| 2,3-Xylidine | 121.18 | 12.12 g | 0.10 |

| Concentrated HCl | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Water (H₂O) | 18.02 | As needed | - |

| Diethyl Ether (or other organic solvent) | 74.12 | As needed | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

Part A: Preparation of the Diazonium Salt Solution

-

In a 250 mL beaker, dissolve 12.12 g (0.10 mol) of 2,3-xylidine in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. The hydrochloride salt of the amine may precipitate.

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of water and cool the solution to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition. The formation of a clear solution indicates the formation of the diazonium salt.

Part B: Hydrolysis and Product Isolation

-

Gently warm the diazonium salt solution to approximately 50-60 °C. A steady evolution of nitrogen gas will be observed.

-

Continue heating until the gas evolution ceases. The solution will likely become dark and oily as the phenol forms.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

Part C: Purification

The crude product often contains colored impurities.[8] Purification can be achieved by several methods:

-

Distillation: Vacuum distillation is effective for separating the phenol from non-volatile impurities. This compound has a boiling point of approximately 217 °C at atmospheric pressure.[9]

-

Crystallization: The product can be crystallized from a suitable solvent, such as aqueous ethanol.[2]

-

Chromatography: For high purity, column chromatography using silica gel with a mixture of n-hexane and ethyl acetate can be employed.[3]

Critical Parameters and Field Insights

-

Temperature Control: This is the most critical parameter during diazotization. Temperatures above 5-10 °C can lead to premature decomposition of the diazonium salt and the formation of unwanted side products, such as azo compounds.[6]

-

Acid Concentration: A sufficient excess of mineral acid is necessary to prevent the newly formed diazonium salt from coupling with unreacted 2,3-xylidine, which would form an azo dye.

-

Hydrolysis Conditions: While simple heating in water is effective, side reactions can occur. To improve yields and minimize tar formation, hydrolysis can be performed in a two-phase system (e.g., using cyclopentyl methyl ether and water), which can lead to cleaner reactions and higher yields.[10]

-

Safety: 2,3-Xylidine is toxic and can be absorbed through the skin.[11] Diazonium salts, especially when isolated in a dry state, can be explosive and are therefore almost always used in solution.[4] Appropriate personal protective equipment (PPE) must be worn at all times.

Conclusion

The synthesis of this compound from 2,3-xylidine via diazotization and hydrolysis is a robust and well-understood process. Success hinges on meticulous control of reaction conditions, particularly temperature during the formation of the diazonium salt. By understanding the underlying mechanisms and adhering to a carefully planned experimental protocol, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in the chemical and pharmaceutical industries.

References

-

Ravipaty, S., Jaquith, M., & Chesney, D. (2011). Purification of commercial 2,3-dimethyl phenol using supercritical fluid extraction. Separation Science and Technology. [Link]

-

Taylor & Francis Online. (n.d.). Purification of Commercial 2,3-Dimethyl Phenol Using Supercritical Fluid Extraction. [Link]

-

ReactionFlash. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. [Link]

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

J-STAGE. (n.d.). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

HMDB. (n.d.). Showing metabocard for this compound (HMDB0032148). [Link]

-

ResearchGate. (n.d.). The Mechanism of Hydrolysis of Aryldiazonium Ions Revisited. [Link]

- Google Patents. (n.d.). Process of production of 2,5-dimethylphenol.

-

Wikipedia. (n.d.). 2,3-Xylidine. [Link]

-

SIELC Technologies. (n.d.). This compound. [Link]

-

NIST. (n.d.). Phenol, 2,3-dimethyl-. [Link]

-

ILO. (n.d.). ICSC 0451 - 2,3-XYLIDINE. [Link]

-

NICNAS. (2015). Xylidines: Human health tier II assessment. [Link]

-

YouTube. (2022). Benzene diazonium chloride on hydrolysis gives... [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzene-1-diazonium chloride. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 526-75-0 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. byjus.com [byjus.com]

- 8. "Purification of commercial 2,3-dimethyl phenol using supercritical flu" by Shobha Ravipaty, Michael J. Jaquith et al. [digitalcommons.mtu.edu]

- 9. 2,3-ジメチルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. ICSC 0451 - 2,3-XYLIDINE [chemicalsafety.ilo.org]

An In-depth Technical Guide to 2,3-Dimethylphenol: Structure, Isomerism, and Synthesis

Abstract

Dimethylphenols, commonly known as xylenols, are a critical class of aromatic organic compounds with wide-ranging applications in the chemical industry. This technical guide provides an in-depth examination of 2,3-dimethylphenol, detailing its structural formula, physicochemical properties, synthesis, and applications. A core focus is placed on the isomeric landscape of dimethylphenols, offering a comparative analysis of all six constitutional isomers to elucidate the structure-property relationships that govern their utility. This document includes a detailed, field-proven experimental protocol for the synthesis of this compound and serves as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction to Dimethylphenols (Xylenols)

Dimethylphenols (C₈H₁₀O) are aromatic compounds consisting of a phenol ring substituted with two methyl groups.[1] There are six constitutional isomers, determined by the relative positions of the two methyl groups and the hydroxyl group on the benzene ring.[2] These compounds are significant industrial intermediates, traditionally extracted from coal tar but now primarily produced through synthetic routes like the methylation of phenol.[2] Their applications are diverse, ranging from the production of high-performance polymers and antioxidants to their use in disinfectants, solvents, fungicides, and pharmaceuticals.[3][4] The specific properties and reactivity of each isomer are dictated by the substitution pattern, making a detailed understanding of their individual characteristics essential for targeted applications.

In-Depth Analysis of this compound

This compound, also known as 2,3-xylenol or vic-o-xylenol, is a key isomer valued in organic synthesis.[5][6] Its unique substitution pattern influences its reactivity and physical properties.

Structural Formula and Identification

-

IUPAC Name : this compound[6]

-

CAS Number : 526-75-0[7]

-

Molecular Formula : C₈H₁₀O[6]

-

Molecular Weight : 122.16 g/mol [7]

-

Synonyms : 2,3-Xylenol, 3-Hydroxy-o-xylene, vic.-o-Xylenol[7]

-

Canonical SMILES : CC1=C(C(=CC=C1)O)C

Physicochemical Properties

This compound typically appears as a white to brown crystalline solid with a characteristic phenolic odor.[3][5] It is hygroscopic and slightly soluble in water, but freely soluble in organic solvents such as alcohol, ether, and benzene.[3][5]

Synthesis and Reactivity

The primary industrial synthesis of this compound is achieved through the diazotization of 2,3-xylidine (2,3-dimethylaniline), followed by hydrolysis of the resulting diazonium salt.[5][8] This method provides a direct and reliable route to the target isomer.

From a reactivity standpoint, the hydroxyl group imparts weak acidity (pKa ≈ 10.5).[9] The compound is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[5] It is also known to be corrosive to steel, brass, and copper alloys.[5] The electron-donating nature of the two methyl groups activates the aromatic ring, making it susceptible to electrophilic substitution.

Applications and Toxicological Profile

This compound serves as a crucial intermediate in organic synthesis.[5] It is used as a hardener for industrial furan resins and as a raw material for specialized xylenol products and detergents.[5]

Toxicology : Like other phenols, this compound is toxic and corrosive.[10] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[11] Inhalation may lead to chemical pneumonitis and pulmonary edema, while chronic exposure can risk damage to the liver and kidneys.[10][11] It is classified as toxic if swallowed or in contact with skin.[9]

The Isomeric Landscape of Dimethylphenols

The specific placement of the two methyl groups around the phenol ring gives rise to six distinct isomers, each with a unique set of properties.

Structural Isomerism in Dimethylphenols

The six isomers are this compound, 2,4-dimethylphenol, 2,5-dimethylphenol, 2,6-dimethylphenol, 3,4-dimethylphenol, and 3,5-dimethylphenol. Their structural relationships are visualized below. The causality behind their differing properties lies in steric and electronic effects. For instance, methyl groups ortho to the hydroxyl group (as in 2,6-dimethylphenol) create steric hindrance, which can alter reactivity and intermolecular hydrogen bonding.

Caption: Isomeric relationships of the six dimethylphenols.

Comparative Analysis of Physicochemical Properties

The variance in melting and boiling points among isomers is a direct consequence of their molecular symmetry and capacity for intermolecular hydrogen bonding. For example, the high melting point of 3,5-dimethylphenol relative to other isomers can be attributed to its molecular symmetry, which allows for more efficient packing in the crystal lattice. Steric hindrance in 2,6-dimethylphenol affects the hydrogen bonding of the hydroxyl group, influencing its boiling point and acidity.

| Property | This compound | 2,4-Dimethylphenol | 2,5-Dimethylphenol | 2,6-Dimethylphenol | 3,4-Dimethylphenol | 3,5-Dimethylphenol |

| CAS Number | 526-75-0[7] | 105-67-9[12] | 95-87-4[1] | 576-26-1[13] | 95-65-8[7] | 108-68-9[14] |

| Melting Point | 70-73 °C[7] | 22-23 °C | 75-77 °C[15] | 43-45 °C[13] | 65-68 °C[7] | 61-64 °C[14] |

| Boiling Point | 217 °C[7] | 211-212 °C | 212 °C[1] | 203 °C[13] | 227 °C[7] | 222 °C[14] |

| Density (g/mL) | 1.071 (approx.)[12] | 1.011 @ 25°C | 0.971 @ 25°C[1] | 1.01 @ 20°C[16] | 1.138 (solid)[7] | 1.115 (solid)[17] |

| pKa | 10.50[9] | 10.58[12] | 10.47[18] | 9.92 (approx.)[19] | 10.32[7] | 10.25[20] |

| Water Solubility | Slightly Soluble[5] | 5.0 g/L[12] | 3.54 g/L[21] | Slightly Soluble[13] | Slightly Soluble[7] | 0.5%[14] |

| Appearance | Brown Crystalline Solid[5] | Colorless Liquid/Crystals[12] | White Crystalline Solid[21] | Colorless Crystals[13] | Off-white Crystalline Powder[7] | Crystalline Solid[14] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,3-xylidine via diazotization and subsequent hydrolysis, a trusted and validated laboratory method.[5][8] The causality for this two-step process is clear: the amine group of xylidine is first converted into a diazonium salt, an excellent leaving group (N₂), which is then readily displaced by a hydroxyl group upon heating in an aqueous acidic solution.

Materials and Equipment

-

2,3-Xylidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

-

Sodium Bicarbonate (NaHCO₃), 5% solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice Bath

-

Beakers and Erlenmeyer flasks

-